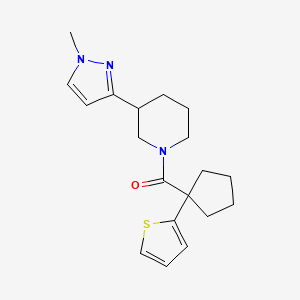

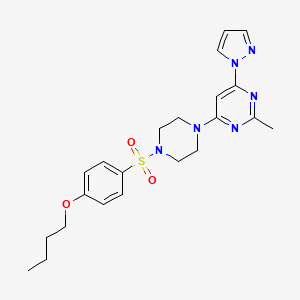

![molecular formula C13H14O2 B3002849 2-(3-Phenyl-1-bicyclo[1.1.1]pentanyl)acetic acid CAS No. 2304561-34-8](/img/structure/B3002849.png)

2-(3-Phenyl-1-bicyclo[1.1.1]pentanyl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "2-(3-Phenyl-1-bicyclo[1.1.1]pentanyl)acetic acid" is a structurally unique molecule that incorporates a bicyclo[1.1.1]pentane (BCP) core. BCPs are of significant interest in medicinal chemistry due to their potential as bioisosteres for phenyl and tert-butyl groups, which can improve the physicochemical properties of drug candidates .

Synthesis Analysis

The synthesis of BCP derivatives has been a challenging endeavor due to the strain within the BCP framework. However, recent studies have reported various methods to synthesize BCP analogs. For instance, a practical metal-free homolytic aromatic alkylation protocol has been developed for the synthesis of 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid, which could potentially be adapted for the synthesis of related BCP compounds . Additionally, a selective synthesis of 2,2-difluorobicyclo[1.1.1]pentanes has been achieved via difluorocarbene insertion, which may inspire future synthetic approaches for ortho/meta-substituted BCPs . Furthermore, the synthesis of enantioenriched α-chiral BCPs has been reported, demonstrating the possibility of introducing stereogenic centers adjacent to the BCP core .

Molecular Structure Analysis

The molecular structure of BCP derivatives has been characterized using various techniques. For example, the X-ray diffraction method has been used to confirm the exact positions of halogen atoms in polyhalogenated BCPs . The room-temperature X-ray structure of an N-Boc-protected derivative of 3-aminobicyclo[1.1.1]pentanecarboxylic acid revealed the interbridgehead distance and the orientation of the carboxyl group relative to the BCP cage .

Chemical Reactions Analysis

BCP derivatives undergo a range of chemical reactions. Radical chlorination has been shown to be highly selective for BCPs, allowing for the introduction of up to four chlorine atoms without damaging the strained cage . This selectivity is crucial for the functionalization of BCPs and the development of new derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of BCP derivatives are influenced by their unique structure. The acidity constants (pKa) of bridge-halogenated BCPs have been measured and calculated, showing excellent agreement with predictions from Density Functional Theory (DFT) methods . These pKa values are critical for understanding the reactivity and potential biological activity of BCP derivatives. Additionally, the strain energy associated with successive chlorination of BCPs has been calculated, highlighting the impact of substituents on the stability of the BCP framework .

Scientific Research Applications

Synthesis and Chemical Properties

- 2-Phenylbicyclo[1.1.1]pentane derivatives, like 2-(3-Phenyl-1-bicyclo[1.1.1]pentanyl)acetic acid, have been synthesized using simple procedures. Studies have explored their conversion to various derivatives, including amines, nitro derivatives, and phenyl ketones, highlighting their versatility in organic synthesis (Wiberg, Ross, Isbell, & Mcmurdie, 1993).

- These compounds have been studied for their acidity and pKa values, providing insights into their chemical reactivity and potential applications in various chemical reactions (Wiberg, 2002).

Bioisosteres and Drug Design

- Bicyclo[1.1.1]pentanes, such as this compound, are effective bioisosteres for aromatic rings, tert-butyl groups, and alkynes. Their incorporation into pharmaceutical compounds can improve physicochemical properties and metabolic stability (Hughes et al., 2019).

- The bicyclo[1.1.1]pentane motif has been used in drug candidates to replace phenyl, tert-butyl, and alkynyl fragments, thereby improving drug candidate properties (Auberson et al., 2017).

Novel Synthetic Methods

- Innovative synthetic methods have been developed for the preparation of bicyclo[1.1.1]pentane derivatives. These methods have broadened the scope of compounds that can be synthesized and have potential implications for the development of new pharmaceuticals and materials (Kanazawa & Uchiyama, 2018).

Potential in Medicinal Chemistry

- Bicyclo[1.1.1]pentanes are highly valued in medicinal chemistry as bioisosteres for phenyl rings or tert-butyl groups. They offer opportunities to create drug-like molecules with desirable properties like good passive permeability and high aqueous solubility (Kanazawa, Maeda, & Uchiyama, 2017).

Future Directions

properties

IUPAC Name |

2-(3-phenyl-1-bicyclo[1.1.1]pentanyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O2/c14-11(15)6-12-7-13(8-12,9-12)10-4-2-1-3-5-10/h1-5H,6-9H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEENEKWYRYNUJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(C2)C3=CC=CC=C3)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

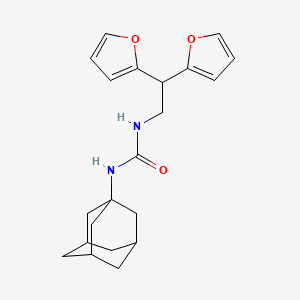

![2-(difluoromethylsulfanyl)-5-(3,4-dimethoxyphenyl)-3-phenylthieno[2,3-d]pyrimidin-4-one;N,N-dimethylacetamide](/img/structure/B3002766.png)

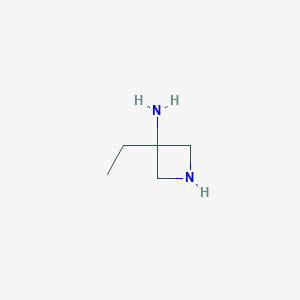

![6-[5-[2-(Benzotriazol-1-yl)acetyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B3002767.png)

![N-[1-(6-Chloropyridin-3-yl)-2,2-difluoroethyl]prop-2-enamide](/img/structure/B3002769.png)

![2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)benzonitrile](/img/structure/B3002774.png)

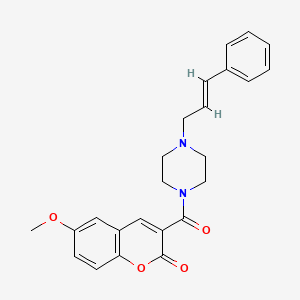

![(5E)-3-methyl-5-[(4-phenylpiperazin-1-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B3002780.png)

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B3002781.png)

![3-[1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl]chromen-2-one](/img/structure/B3002785.png)